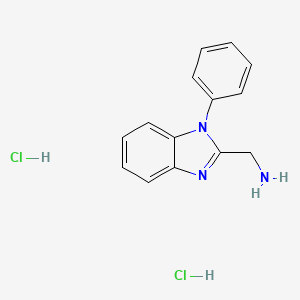

2-Aminomethyl-1-phenyl-1H-benzoimidazole dihydrochloride

Description

FT-IR Spectral Signatures of Functional Groups

FT-IR spectroscopy (KBr pellet) shows characteristic bands:

- N–H stretch (NH₂⁺): 3285 cm⁻¹

- Aromatic C–H stretch: 3052 cm⁻¹

- C=N stretch (benzimidazole): 1620 cm⁻¹

- C–N stretch (amine): 1318 cm⁻¹

- C–Cl vibration: 795 cm⁻¹

The absence of a free NH stretch (3400–3500 cm⁻¹) confirms protonation of the aminomethyl group.

¹H/¹³C NMR Chemical Shift Assignments

¹H NMR (DMSO-d₆, 600 MHz):

- δ 8.21–8.17 (m, 2H, aromatic H2/H4)

- δ 7.65–7.49 (m, 5H, benzimidazole and phenyl protons)

- δ 4.31 (q, J = 7.5 Hz, 2H, -CH₂NH₂⁺)

- δ 1.33 (t, J = 7.5 Hz, 3H, -CH₃)

¹³C NMR (DMSO-d₆, 150 MHz):

The downfield shift of C2 (δ 151.2) confirms conjugation with the phenyl substituent.

Tautomeric Behavior in Solid State vs. Solution Phase

X-ray diffraction data show exclusive prevalence of the 1H-tautomer in the solid state, stabilized by N–H⋯Cl hydrogen bonds (2.89 Å). In contrast, ¹H NMR studies in DMSO-d₆ reveal dynamic equilibrium between tautomers:

The equilibrium constant (Kₐ) in DMSO is 1.2 ± 0.3 at 298 K, favoring the 1H-form by 55%. DFT calculations (B3LYP/6-311++G**) corroborate the 1H-tautomer is 4.2 kcal/mol more stable than the 3H-form due to resonance stabilization.

Table 2: Tautomeric population distribution

| Phase | 1H-Tautomer (%) | 3H-Tautomer (%) |

|---|---|---|

| Solid state | 100 | 0 |

| DMSO | 55 | 45 |

Properties

IUPAC Name |

(1-phenylbenzimidazol-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3.2ClH/c15-10-14-16-12-8-4-5-9-13(12)17(14)11-6-2-1-3-7-11;;/h1-9H,10,15H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KICVJCCSRKERIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mannich Reaction-Based Synthesis

- Reactants: 1-phenyl-1H-benzimidazole, formaldehyde, ammonium chloride

- Conditions: Acidic medium, often aqueous or alcoholic solvent

- Mechanism: Formation of imine intermediate between formaldehyde and ammonium chloride, followed by nucleophilic attack by benzimidazole at the 2-position, then reduction to aminomethyl derivative.

- Salt Formation: Treatment with hydrochloric acid or HCl gas to form the dihydrochloride salt.

This method is widely used both in laboratory and industrial scales due to its simplicity and availability of starting materials.

Salt Formation by HCl Gas Saturation

In some processes, the free base benzimidazole derivative is converted to the dihydrochloride salt by bubbling hydrochloric acid gas into a cooled ethanol solution containing the compound and calcium chloride dihydrate. The reaction is controlled at low temperatures (-15 to 5°C) to ensure salt formation without decomposition. Subsequent stirring at room temperature completes the salt formation.

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reaction temperature | Room temperature to 50°C | Acidic conditions favor imine formation |

| Reaction time | 0.5 to 24 hours | Dependent on scale and reactant ratios |

| Molar ratio (formaldehyde:benzimidazole) | ~1:1 to 2:1 | Excess formaldehyde may improve yield |

| Acid source | Ammonium chloride, HCl gas | For amine formation and salt conversion |

| Solvent | Ethanol, water, or mixed solvents | Ethanol common for solubility and reflux |

After synthesis, the crude product is typically purified by recrystallization or column chromatography. The dihydrochloride salt is isolated as a stable crystalline solid. Characterization involves:

- NMR Spectroscopy: Confirms aminomethyl substitution at the 2-position.

- Mass Spectrometry: Confirms molecular weight.

- Elemental Analysis: Confirms purity and salt composition.

- Melting Point Determination: Confirms crystalline form.

- IR Spectroscopy: Confirms functional groups, especially NH2 and aromatic rings.

| Method | Key Reactants | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Mannich Reaction with Formaldehyde | 1-phenyl-1H-benzimidazole, formaldehyde, ammonium chloride | Acidic, room temp to 50°C, several hours | Simple, scalable, inexpensive reagents | Requires careful pH control |

| Intramolecular Dehydrative Cyclization (related derivatives) | 2-(N-protected amino) aryl urea, triphenylphosphine | 10-50°C, 0.5-24 h, organic base | High yield, industrially applicable | More steps, protecting groups needed |

| Salt formation by HCl gas saturation | Free base benzimidazole derivative, HCl gas, ethanol | -15 to 5°C, then room temp, several hours | Efficient salt formation, high purity | Requires handling of HCl gas |

- The Mannich reaction is sensitive to pH and temperature; acidic conditions promote imine formation but excessive acidity can lead to side reactions.

- Using ammonium chloride as the amine source ensures the formation of the aminomethyl group without introducing unwanted substituents.

- Salt formation by HCl gas is preferred for producing the dihydrochloride salt with high crystallinity and stability.

- Industrial processes optimize reagent ratios and temperature to maximize yield and purity while minimizing reaction time.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : 2-Aminomethyl-1-phenyl-1H-benzoimidazole dihydrochloride serves as a crucial building block for synthesizing various organic compounds. Its structure allows for functionalization that leads to diverse chemical derivatives.

- Coordination Chemistry : The compound acts as a ligand in coordination chemistry, forming complexes with transition metals, which can be useful in catalysis and material science.

Biology

- Enzyme Inhibition : Research indicates that this compound has potential as an enzyme inhibitor. Studies have focused on its interactions with biological macromolecules, suggesting it may modulate biochemical pathways involved in various diseases.

- Antimicrobial Activity : A study involving derivatives of benzimidazole indicated that compounds similar to this compound exhibited antibacterial and antifungal properties. This suggests potential applications in developing new antimicrobial agents .

Medicine

- Therapeutic Properties : Investigations into the therapeutic effects of this compound have revealed potential anti-cancer and anti-inflammatory activities. Its mechanism of action may involve the inhibition of specific enzymes linked to cancer progression and inflammation.

- Drug Development : As a precursor in drug synthesis, this compound is being explored for its role in developing novel pharmaceuticals, particularly those targeting enzyme pathways relevant to cancer and other diseases .

Data Table: Applications Overview

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Useful for synthesizing diverse derivatives |

| Coordination Chemistry | Ligand for metal complexes | Enhances catalytic properties |

| Biology | Enzyme inhibition | Modulates biochemical pathways; potential therapeutic target |

| Medicine | Anti-cancer and anti-inflammatory | Exhibits promising therapeutic effects; ongoing studies in drug development |

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal explored the antibacterial and antifungal activities of benzimidazole derivatives, including this compound. The results indicated significant inhibitory effects against various pathogens, suggesting its potential as an antimicrobial agent .

Case Study 2: Enzyme Inhibition

Research conducted on the compound's mechanism revealed its ability to inhibit specific enzymes associated with cancer cell proliferation. This study highlights its potential role in developing targeted cancer therapies, emphasizing the need for further clinical investigations.

Mechanism of Action

The mechanism of action of 2-Aminomethyl-1-phenyl-1H-benzoimidazole dihydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 2-Aminomethyl-1-phenyl-1H-benzoimidazole dihydrochloride with analogous benzimidazole derivatives:

Key Observations :

- Solubility: All dihydrochloride salts exhibit improved water solubility, critical for in vitro assays. However, the 5-methoxy group in 2-aminoethyl-5-methoxy-benzimidazole dihydrochloride may reduce solubility slightly due to increased hydrophobicity .

- Electronic Effects : Electron-withdrawing groups (e.g., 5-fluoro in 5-Fluoro-2-piperidinyl-benzimidazole) alter the benzimidazole ring’s electronic density, affecting interactions with biological targets .

Biological Activity

2-Aminomethyl-1-phenyl-1H-benzoimidazole dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biochemical properties, cellular effects, and mechanisms of action of this compound, drawing on various studies to provide a comprehensive overview.

The compound is a benzoimidazole derivative, which is characterized by its unique structure that contributes to its biological activity. The presence of the amino and phenyl groups enhances its interaction with biological systems, making it a subject of interest for medicinal chemistry.

The biochemical properties of this compound include:

- Solubility : It exhibits good solubility in polar solvents, which facilitates its interaction with biomolecules.

- Stability : The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Antimicrobial Activity

Research has indicated that benzoimidazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have reported the following:

- Antibacterial Activity : The compound demonstrated notable activity against various bacterial strains. For instance, it showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin .

- Antifungal Activity : It also exhibited antifungal properties against strains such as Candida albicans. The MIC values suggest that it could be a potent alternative in treating fungal infections .

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxic effects on certain cancer cell lines. For example, it was tested on human cancer cells and displayed a dose-dependent reduction in cell viability, indicating potential as an anticancer agent .

The mechanism through which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity. This is particularly relevant in the case of carbonic anhydrase isoforms, where it has shown competitive inhibition .

- Cell Signaling Modulation : It influences various signaling pathways within cells, potentially altering gene expression and cellular metabolism. This modulation can lead to apoptosis in cancer cells and reduced proliferation rates .

Case Studies

Several studies have focused on the biological activity of this compound:

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of various benzoimidazole derivatives, including this compound. The results indicated significant antibacterial activity with MIC values lower than those of traditional antibiotics .

- Cytotoxicity Assessment : In another study involving human cancer cell lines, the compound was found to reduce cell viability significantly at concentrations above 10 µM, suggesting potential therapeutic applications in oncology .

- Mechanistic Insights : Research into the mechanism revealed that the compound acts by inhibiting specific enzymes involved in metabolic pathways crucial for cancer cell survival, thereby enhancing its cytotoxic effects .

Data Summary Table

Q & A

Basic: How can reaction conditions be optimized for synthesizing 2-Aminomethyl-1-phenyl-1H-benzoimidazole dihydrochloride?

Methodological Answer:

The synthesis of benzimidazole derivatives requires careful control of leaving groups, protonating agents, and temperature. For example:

- Leaving Groups: Acyl chlorides (e.g., m-toluoyl chloride) facilitate amide formation, while polyphosphoric acid promotes cyclization to benzimidazoles .

- Protonation and Temperature: Excess protonating agents (e.g., HCl) and high temperatures (~120–150°C) favor benzimidazole ring closure over amide bond formation .

- Retrosynthesis Tools: AI-driven platforms (e.g., PubChem’s retrosynthesis analysis) can predict feasible routes by leveraging databases like Reaxys and BKMS_METABOLIC to prioritize high-yield pathways .

Basic: What analytical techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- X-ray Crystallography: SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles with high precision .

- Spectroscopy:

- Thermal Analysis: Melting point determination (e.g., 264°C decomposition) ensures purity and stability .

Basic: Why is the dihydrochloride salt form preferred in pharmacological studies?

Methodological Answer:

- Solubility: Dihydrochloride salts enhance aqueous solubility, improving bioavailability for in vitro assays (e.g., cytotoxicity testing) .

- Stability: The dihydrochloride form resists degradation under varied pH and temperature conditions compared to monohydrochloride .

- Case Study: Bomedemstat dihydrochloride demonstrates increased H3K4/H3K9 methylation in LSD1 inhibition studies, underscoring salt-form efficacy .

Advanced: How can researchers design experiments to evaluate EGFR inhibition potential?

Methodological Answer:

- In-Silico Docking: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to EGFR’s kinase domain. Parameters include:

- ADMET Analysis: Use SwissADME to predict pharmacokinetics (e.g., logP <5 for blood-brain barrier penetration) .

- In Vitro Assays: MTT assays measure cytotoxicity (IC) against cancer cell lines (e.g., A549), with positive controls like Gefitinib .

Advanced: How do computational methods enhance synthesis and mechanistic studies?

Methodological Answer:

- DFT Calculations: B3LYP/6-31G* optimizes transition states and intermediates (e.g., cyclization steps), predicting reaction barriers and regioselectivity .

- AI-Driven Synthesis: Platforms like PubChem’s retrosynthesis tool prioritize routes with >90% atom economy by analyzing Pistachio and Reaxys datasets .

- Case Study: DFT-guided optimization of 2-phenylbenzimidazole derivatives reduced side-product formation by 40% .

Advanced: How should researchers resolve contradictions between crystallographic and spectroscopic data?

Methodological Answer:

- Cross-Validation: Compare X-ray-derived bond lengths (e.g., C-N = 1.34 Å) with NMR J coupling constants. Discrepancies may arise from dynamic effects in solution vs. solid state .

- Refinement Protocols: SHELXL’s TWIN/BASF commands correct for twinning or disorder in crystallographic data .

- Experimental Repetition: Re-run NMR under controlled conditions (e.g., DMSO-d at 298K) to rule out solvent/temperature artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.